molecular formula C10H18Cl3N3 B2797297 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride CAS No. 2251053-42-4

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2797297
CAS No.: 2251053-42-4
M. Wt: 286.63
InChI Key: RCGLVZGTHFCFMW-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.62 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyridin-2-amine involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction . The reaction typically requires a hydrogen source, a palladium catalyst, and a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The process may include additional purification steps, such as crystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) as a catalyst with hydrogen gas.

    Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted piperidine or pyridine compounds.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride is unique due to its specific structure, which combines the piperidine and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-piperidin-1-ylpyridin-2-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13;;;/h4-6H,1-3,7-8H2,(H2,11,12);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHAOVWSYWOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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